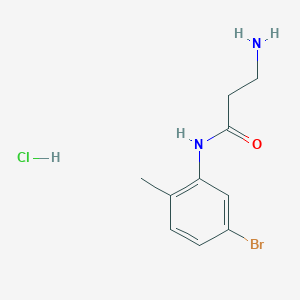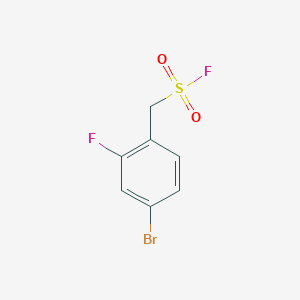
(4-Bromo-2-fluorophenyl)methanesulfonyl fluoride
Overview
Description
“(4-Bromo-2-fluorophenyl)methanesulfonyl fluoride” is a chemical compound with the CAS Number: 1240528-68-0 . It has a molecular weight of 271.08 g/mol . The compound is typically stored at 4 degrees Celsius and is available in powder form .
Molecular Structure Analysis
The InChI code for “(4-Bromo-2-fluorophenyl)methanesulfonyl fluoride” is 1S/C7H5BrF2O2S/c8-6-2-1-5 (7 (9)3-6)4-13 (10,11)12/h1-3H,4H2 . This code provides a unique identifier for the molecular structure of the compound.Chemical Reactions Analysis
While specific chemical reactions involving “(4-Bromo-2-fluorophenyl)methanesulfonyl fluoride” are not available, sulfonyl fluoride motifs can be used as connectors for the assembly of -SO2- linked small molecules with proteins or nucleic acids . This new click chemistry approach through sulfates is a complimentary approach to using amides and phosphate groups as linkers .Physical And Chemical Properties Analysis
“(4-Bromo-2-fluorophenyl)methanesulfonyl fluoride” is a powder that is stored at 4 degrees Celsius .Scientific Research Applications
Alzheimer's Disease Treatment Research
Methanesulfonyl fluoride (MSF), a compound related to (4-Bromo-2-fluorophenyl)methanesulfonyl fluoride, has been investigated for its potential in treating senile dementia of the Alzheimer type (SDAT). Studies have shown that MSF, a long-acting CNS-selective acetylcholinesterase (AChE) inhibitor, can improve cognitive performance in patients with SDAT without significant toxic effects. This suggests that MSF and related compounds may offer a safe and effective palliative treatment for Alzheimer's disease, warranting further clinical trials in larger groups of patients (Moss et al., 1999).
Environmental and Human Health Monitoring
Compounds related to (4-Bromo-2-fluorophenyl)methanesulfonyl fluoride, such as perfluorooctanesulfonyl fluoride-based compounds (POSF), have been used in consumer products and degrade to persistent metabolites like perfluorooctanesulfonate (PFOS) which accumulates in human and wildlife tissues. Studies focusing on the concentrations of PFOS and related compounds in human blood samples from various countries have been conducted to understand the extent of human exposure and potential health implications. These studies provide valuable insights into the distribution and exposure patterns of such compounds, suggesting the need for identifying sources and pathways of human exposure to these chemicals (Kannan et al., 2004).
Occupational Health and Safety
Research has also been conducted on the health effects associated with exposure to fluorochemicals in occupational settings. Studies on employees in fluorochemical production facilities have evaluated the relationship between serum concentrations of fluorochemicals like perfluorooctanesulfonate and clinical chemistry tests, providing insights into the potential health implications of occupational exposure and establishing surveillance guidelines for workers (Olsen et al., 1999).
Safety And Hazards
The compound is labeled with the signal word “Danger” and is associated with the hazard statements H302, H314, and H335 . These statements indicate that the compound can cause harm if swallowed, cause severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
properties
IUPAC Name |
(4-bromo-2-fluorophenyl)methanesulfonyl fluoride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF2O2S/c8-6-2-1-5(7(9)3-6)4-13(10,11)12/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOYHGJVWBKVNRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)CS(=O)(=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Bromo-2-fluorophenyl)methanesulfonyl fluoride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



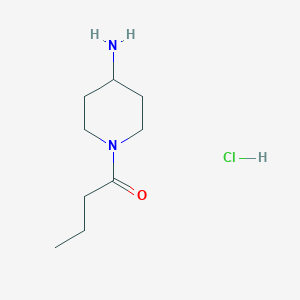
![1-[2-(Morpholin-4-yl)ethyl]piperidin-4-amine trihydrochloride](/img/structure/B1520345.png)
![2,2,2-trifluoroethyl N-[(4-ethyl-4H-1,2,4-triazol-3-yl)methyl]carbamate](/img/structure/B1520346.png)
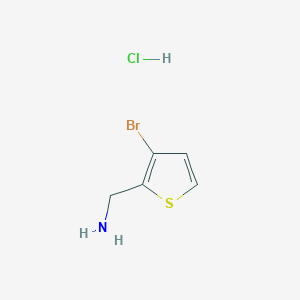
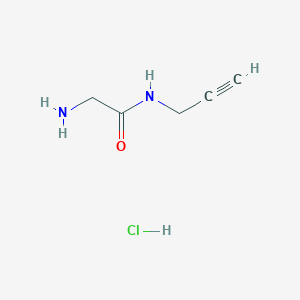
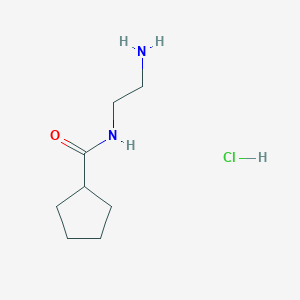
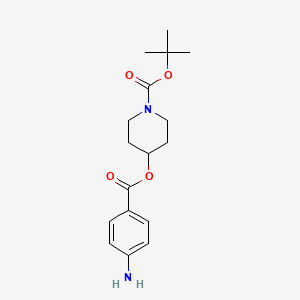
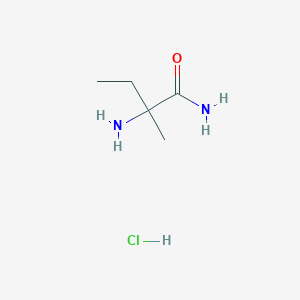
![2-[4-(Cyclopentyloxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B1520355.png)
![[4-(3,5-Dimethylphenoxy)-3-methylphenyl]methanamine](/img/structure/B1520357.png)
![[3-(Dimethylamino)propyl]urea hydrochloride](/img/structure/B1520360.png)
![[1-(Benzenesulfonyl)piperidin-4-yl]methanamine hydrochloride](/img/structure/B1520362.png)
![[1-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]methanamine hydrochloride](/img/structure/B1520363.png)
